[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone
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Overview
Description
[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone typically involves a multi-step process. One common method includes the reaction of 2,5-dimethoxybenzyl chloride with piperazine to form the intermediate [2,5-dimethoxyphenyl)methyl]piperazine. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown affinity for certain neurotransmitter receptors, making it a candidate for the development of new drugs targeting neurological disorders .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It has been investigated for its use in treating conditions such as anxiety, depression, and schizophrenia due to its interaction with neurotransmitter systems .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It is also utilized in the formulation of certain agrochemicals and pesticides .
Mechanism of Action
The mechanism of action of [4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone involves its interaction with specific molecular targets. It primarily acts as a ligand for neurotransmitter receptors, modulating their activity. The compound can bind to receptors such as serotonin and dopamine receptors, influencing the release and uptake of these neurotransmitters. This modulation of neurotransmitter systems is responsible for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
[4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine core structure and exhibits similar biological activities.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain the piperazine moiety and are studied for their potential as alpha1-adrenergic receptor antagonists.
Uniqueness
The uniqueness of [4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone lies in its specific substitution pattern and its ability to interact with multiple neurotransmitter receptors.
Properties
IUPAC Name |
[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-8-9-19(25-2)17(14-18)15-21-10-12-22(13-11-21)20(23)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJSFVKROCZYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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